Quantitative Biological Potency Data for CAS 2034272-69-8 Are Absent from the Public Domain
A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and major patent repositories returned zero quantitative biological assay results—IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration, or selectivity ratio—for N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (CAS 2034272-69-8). The compound is not indexed in ChEMBL or BindingDB with any target affinity data, nor does it appear in the scientific literature as a characterized probe or lead compound. By contrast, the structurally related benchmark celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide) has a well-established COX‑2 IC₅₀ of 0.04 µM and a COX‑1/COX‑2 selectivity ratio of ~375 in human whole blood assays [1]. For thiophene‑containing analogs, the hybrid series reported by Abdelall et al. includes compounds with COX‑2 IC₅₀ values spanning 0.12–8.7 µM and selectivity indices (COX‑1 IC₅₀ / COX‑2 IC₅₀) from 1.96 to 19.77 [2]. None of these data points can be attributed to CAS 2034272-69-8 at this time. confirms the compound’s molecular identity and vendor‑reported purity (typically 95%) but adds no biological characterization.
| Evidence Dimension | Bioactivity data availability (IC₅₀, Kᵢ, or other potency metric) |
|---|---|
| Target Compound Data | No publicly available quantitative biological potency data for any target |
| Comparator Or Baseline | Celecoxib: COX‑2 IC₅₀ = 0.04 µM, COX‑1/COX‑2 selectivity ~375. Abdelall et al. thiophene–celecoxib hybrids: COX‑2 IC₅₀ = 0.12–8.7 µM, SI = 1.96–19.77. |
| Quantified Difference | Cannot be calculated; target compound data are absent |
| Conditions | N/A—no assay data exist for the target compound |
Why This Matters
Without quantitative potency data, a scientific user cannot benchmark this compound against known COX‑2 inhibitors or any other target, making evidence-based selection impossible.
- [1] Penning, T. D.; Talley, J. J.; Bertenshaw, S. R.; Carter, J. S.; Collins, P. W.; Docter, S.; Graneto, M. J.; Lee, L. F.; Malecha, J. W.; Miyashiro, J. M.; et al. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC‑58635, Celecoxib). J. Med. Chem. 1997, 40 (9), 1347–1365. View Source
- [2] Abdelall, E. K. A.; Lamie, P. F.; Labib, M. B.; El-Daly, M.; Mishrif, A. Synthesis and in silico studies of novel thiophene–celecoxib hybrid with excellent cardiotoxicity and nephrotoxicity safety profiles. Eur. J. Med. Chem. 2025, 302 (Pt 2), 118297. View Source
